Z-Tyr-NH2

Descripción

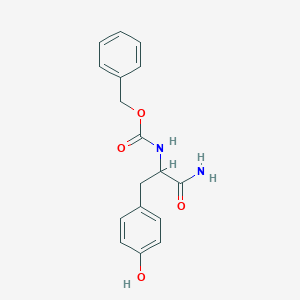

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPCVJYIWLEUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318666 | |

| Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19898-39-6 | |

| Record name | NSC333738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Role of the Benzyloxycarbonyl (Z) Group in Modern Peptide Chemistry: A Technical Guide

Abstract

The benzyloxycarbonyl (Z or Cbz) group, a cornerstone in the edifice of peptide chemistry, continues to be a vital tool for amine protection in the synthesis of peptides and complex organic molecules.[1][2][3] Introduced in the 1930s by Bergmann and Zervas, its enduring legacy is a testament to its robustness, reliability, and versatility.[4][5] This technical guide provides an in-depth exploration of the Z-group's function, from the fundamental principles of its chemistry to its practical applications in contemporary research and drug development. We will delve into the mechanistic underpinnings of its introduction and removal, offer field-proven insights into experimental choices, and provide a comparative analysis with other common protecting groups, empowering researchers to make informed decisions in their synthetic strategies.

The Fundamental Chemistry of the Z-Group: More Than Just a Shield

In the intricate dance of peptide synthesis, where the precise formation of amide bonds is paramount, protecting groups are the choreographers.[6][7] Each amino acid possesses at least two reactive sites: the α-amino group and the α-carboxyl group.[6] To prevent uncontrolled polymerization and ensure the desired peptide sequence, the nucleophilicity of the α-amino group must be temporarily masked.[8] This is the primary function of the benzyloxycarbonyl group.

The Z-group, a carbamate-based protecting group, effectively suppresses the nucleophilic and basic properties of the amine's nitrogen lone pair.[9] Its introduction renders the amino group unreactive to the coupling conditions used to form peptide bonds.[4] A key advantage of the Z-group is that its introduction often leads to crystalline-protected amino acid derivatives, which facilitates their purification.[1][2]

Mechanism of Z-Group Introduction

The most prevalent method for installing the Z-group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Insight: The choice of base and solvent system is critical for optimizing yield and minimizing side reactions. An aqueous solution of sodium carbonate or sodium bicarbonate is commonly employed to maintain a pH between 8 and 10, which is sufficient to neutralize the hydrochloric acid byproduct without promoting significant hydrolysis of the benzyl chloroformate.[2] For substrates with poor water solubility, a biphasic system (e.g., dioxane/water or THF/water) is often effective.

Caption: Mechanism of Z-group protection of an amine.

Strategic Deprotection of the Z-Group: A Multifaceted Approach

A defining feature of a valuable protecting group is its susceptibility to removal under specific and mild conditions that do not compromise the integrity of the newly formed peptide. The Z-group offers several deprotection pathways, providing synthetic chemists with valuable flexibility.

Catalytic Hydrogenolysis: The Workhorse Method

The most widely employed method for Z-group cleavage is catalytic hydrogenolysis.[4] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[4] The mechanism proceeds through the cleavage of the benzylic C-O bond, which generates an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[4]

Experimental Insight: Catalyst poisoning can be a concern, particularly with sulfur-containing amino acids like methionine and cysteine. Using a higher catalyst loading or specific additives can sometimes mitigate this issue. The choice of solvent is also important; methanol and ethanol are common choices.

Catalytic Transfer Hydrogenation: A Safer Alternative

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a safer and often more convenient alternative.[4][10] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[4][11][12][13] The in-situ generation of hydrogen circumvents the need for a hydrogen cylinder.[10]

Acidic Cleavage: For When Hydrogenolysis is Not an Option

The Z-group can also be removed under strongly acidic conditions, such as with a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1][4] This method is harsher than hydrogenolysis and is typically reserved for situations where the substrate is incompatible with catalytic hydrogenation (e.g., contains other reducible functional groups like alkenes or alkynes).[14]

Other Deprotection Methods

A variety of other reagents can effect the removal of the Z-group, including sodium in liquid ammonia, and certain Lewis acids.[1][2] Recently, a mild and selective deprotection using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been reported, which shows good functional group tolerance.[15][16]

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

spectroscopic properties of Z-Tyr-NH2 (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Properties of N-α-Carbobenzoxy-L-tyrosinamide (Z-Tyr-NH2)

This guide provides a comprehensive analysis of the key spectroscopic characteristics of N-α-Carbobenzoxy-L-tyrosinamide (this compound), a crucial intermediate in peptide synthesis and drug development. By understanding its unique spectral fingerprint through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can ensure purity, confirm identity, and gain insights into its molecular structure and environment. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The Molecular Blueprint: Understanding this compound

This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is converted to a primary amide. This structure incorporates several key functional groups and chromophores that give rise to a distinct spectroscopic signature: the aromatic rings of the Z-group and the tyrosine side chain, the phenolic hydroxyl group, a urethane linkage, and a primary amide. Accurate interpretation of its spectra is fundamental to its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is complex, with signals arising from the Z-protecting group, the tyrosine backbone, and the terminal amide. The expected chemical shifts (in ppm) in a common solvent like DMSO-d₆ are detailed below. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is strategic; it solubilizes the polar compound and, crucially, allows for the observation of exchangeable protons (NH and OH), which might be lost in solvents like D₂O.[1]

-

Aromatic Protons (Z-group): The five protons of the benzyl group's phenyl ring typically appear as a multiplet around δ 7.35-7.25 ppm .

-

Aromatic Protons (Tyrosine Side-Chain): The para-substituted phenyl ring of tyrosine gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the hydroxyl group (H-3', H-5') are expected around δ 6.65 ppm , while the two protons ortho to the methylene group (H-2', H-6') appear further downfield around δ 7.05 ppm .

-

Amide (NH₂) Protons: The two protons of the primary amide are diastereotopic and may appear as two separate broad signals, or a single broad signal, typically in the range of δ 7.0-7.4 ppm .

-

Urethane (NH) Proton: The proton of the carbamate linkage is expected to show a signal, often a doublet due to coupling with the α-proton, around δ 7.30 ppm .

-

Benzyl (CH₂) Protons: The two protons of the benzylic methylene in the Z-group are diastereotopic and often appear as two doublets (an AB quartet) or a singlet around δ 5.00 ppm .

-

α-Proton (α-CH): This proton, situated between the Z-protected amine and the amide-bearing carbon, will appear as a multiplet around δ 4.15 ppm .

-

β-Protons (β-CH₂): The two diastereotopic protons on the β-carbon, adjacent to the tyrosine ring, will couple with the α-proton and with each other, resulting in a complex multiplet (often two doublets of doublets) around δ 2.85-2.70 ppm .

-

Phenolic (OH) Proton: The hydroxyl proton of the tyrosine side chain will appear as a broad singlet, with its chemical shift being highly dependent on concentration and temperature, but typically expected around δ 9.20 ppm in DMSO-d₆.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic systems.

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region. The amide carbonyl is typically found around δ 173 ppm , while the urethane carbonyl of the Z-group appears at a higher field, around δ 156 ppm .

-

Aromatic Carbons: A set of signals between δ 115-156 ppm corresponds to the twelve aromatic carbons. Key signals include the carbon bearing the hydroxyl group (C-4') around δ 155 ppm and the carbons of the Z-group phenyl ring around δ 127-137 ppm .[2][3]

-

Benzyl Carbon (CH₂): The benzylic carbon of the Z-group is expected around δ 65 ppm .

-

α-Carbon (α-CH): The α-carbon signal should appear in the range of δ 57-55 ppm .[4]

-

β-Carbon (β-CH₂): The methylene carbon of the tyrosine side chain is expected around δ 37 ppm .[4]

Data Summary: Predicted NMR Chemical Shifts for this compound (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Z-group Phenyl (C₆H₅) | 7.35 - 7.25 (m, 5H) | 137.5 (ipso), 128.3, 127.7, 127.6 |

| Z-group Methylene (CH₂) | 5.00 (s, 2H) | 65.5 |

| Urethane Carbonyl (C=O) | - | 156.0 |

| Urethane Amide (NH) | ~7.30 (d, 1H) | - |

| α-CH | ~4.15 (m, 1H) | 56.5 |

| β-CH₂ | 2.85 - 2.70 (m, 2H) | 37.0 |

| Tyrosine C-1' | - | 128.0 |

| Tyrosine C-2', C-6' | ~7.05 (d, 2H) | 130.2 |

| Tyrosine C-3', C-5' | ~6.65 (d, 2H) | 115.0 |

| Tyrosine C-4' | - | 155.8 |

| Phenolic OH | ~9.20 (s, 1H) | - |

| Amide Carbonyl (C=O) | - | 173.5 |

| Amide NH₂ | ~7.35 (s, 1H), ~7.00 (s, 1H) | - |

Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals to confirm proton ratios.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the this compound molecule. The spectrum is a direct readout of the vibrational modes of the molecule's covalent bonds.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from N-H, O-H, C=O, and aromatic C=C bonds. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples as it requires minimal sample preparation.

-

O-H and N-H Stretching Region (3500-3100 cm⁻¹): This region will contain several overlapping broad and sharp peaks.

-

A broad band centered around 3400-3200 cm⁻¹ is expected for the hydrogen-bonded phenolic O-H stretch.[5]

-

The primary amide (-NH₂) will show two distinct bands: an asymmetric stretch around 3350 cm⁻¹ and a symmetric stretch around 3180 cm⁻¹ .[6]

-

The urethane N-H stretch will appear as a single band around 3300 cm⁻¹ .

-

-

C-H Stretching Region (3100-2850 cm⁻¹):

-

Carbonyl (C=O) Stretching Region (1750-1630 cm⁻¹): This is a critical diagnostic region.

-

The urethane carbonyl of the Z-group will give a strong, sharp absorption around 1710-1680 cm⁻¹ .

-

The primary amide will show a very strong "Amide I" band around 1650-1640 cm⁻¹ .

-

-

N-H Bending and Aromatic Region (1650-1450 cm⁻¹):

-

The "Amide II" band, arising from N-H bending, is expected as a strong peak around 1560-1540 cm⁻¹ .

-

Aromatic C=C stretching vibrations from both phenyl rings will produce several sharp bands of variable intensity around 1600, 1515, and 1455 cm⁻¹ .

-

Data Summary: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3400 - 3200 | Broad, Strong |

| Amide N-H Asymmetric Stretch | ~3350 | Medium-Strong |

| Urethane N-H Stretch | ~3300 | Medium |

| Amide N-H Symmetric Stretch | ~3180 | Medium |

| Aromatic C-H Stretch | 3100 - 3030 | Weak-Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Weak-Medium |

| Urethane C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Amide I (C=O Stretch) | 1650 - 1640 | Very Strong |

| Amide II (N-H Bend) | 1560 - 1540 | Strong |

| Aromatic C=C Stretch | 1600, 1515, 1455 | Medium, Sharp |

Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient pressure is a common source of poor-quality spectra.

-

Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background. Label the significant peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantifying Aromatic Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those associated with its aromatic systems. It is an invaluable tool for quantitative analysis.

Expertise & Experience: Interpreting the UV-Vis Spectrum

The UV-Vis spectrum of this compound is a composite of the absorption from its two chromophores: the tyrosine side chain and the benzyloxycarbonyl group. The tyrosine absorption is the most prominent feature.

-

Primary Absorption (π → π):* The spectrum in a neutral aqueous or alcoholic solvent is expected to show a characteristic maximum absorption (λ_max) at approximately 275 nm , with a distinct shoulder around 282 nm .[8] This absorption is due to the π → π* electronic transitions of the phenol chromophore in the tyrosine side chain. The benzyl group of the Z-protector also absorbs in this region but its contribution is less pronounced than that of the tyrosine.

-

pH Dependence: The phenolic hydroxyl group of tyrosine has a pKa of approximately 10.[9] In basic solutions (pH > 10), this proton is removed to form the phenolate anion. This results in a significant bathochromic (red) shift of the λ_max to around 293-295 nm , accompanied by an increase in molar absorptivity.[10] This pH-dependent shift is a hallmark of a solvent-exposed tyrosine residue and serves as a powerful diagnostic tool.

Data Summary: Predicted UV-Vis Absorption for this compound

| Solvent/Condition | λ_max (nm) | Chromophore Transition |

| Neutral (e.g., Methanol, pH 7 Buffer) | ~275 nm (shoulder at ~282 nm) | Phenol (π → π) |

| Basic (e.g., pH 11 Buffer) | ~294 nm | Phenolate (π → π) |

Protocol: Acquiring a UV-Vis Spectrum

-

Solvent Selection: Choose a UV-transparent solvent. Methanol or a neutral aqueous buffer (e.g., phosphate) are common choices.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration. Dilute this stock to create a sample with an absorbance value between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the blank cuvette with the sample cuvette. Scan the absorbance from approximately 400 nm down to 200 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

Conclusion: A Unified Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound provides a robust method for its unequivocal identification and quality control. ¹H and ¹³C NMR define its precise atomic connectivity and stereochemistry. IR spectroscopy confirms the presence of all critical functional groups through their characteristic vibrational frequencies. Finally, UV-Vis spectroscopy offers a rapid means of quantification and probing the electronic environment of the tyrosine side chain. Together, these techniques form a self-validating system, ensuring that researchers and drug developers can proceed with confidence in the integrity of their material.

References

- Journal of the Chemical Society, Faraday Transactions. Characterisation of Boc-Lys(Z)-Tyr-NHNH2 dipeptide. Part 1.—Physico-chemical studies on the micelle formation of a dipeptide in the absence and presence of ionic surfactants. RSC Publishing.

- PubMed. Spectroscopic Analysis of a Biomimetic Model of Tyr(Z) Function in PSII.

- Tetrahedron. 19898-39-6 | this compound.

- PubChem - NIH. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438.

- NIST WebBook. N-Benzyloxycarbonyl-L-tyrosine.

- NIST WebBook. N-Benzyloxycarbonyl-L-tyrosine.

- SpringerLink. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1.

- IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis.

- ResearchGate. Calculated spectra of l-tyrosine in its zwitterionic form. (a) UV-vis....

- PubMed. Synthesis, structure and properties of [Zn(L-Tyr)₂(bpy)]₂⋅3H₂O·CH₃OH complex: theoretical, spectroscopic and microbiological studies.

- University of Calgary. 1H NMR Spectroscopy.

- PubChem - NIH. L-Tyrosinamide | C9H12N2O2 | CID 151243.

- PMC. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.

- ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride.

- Michigan St

- ResearchGate. The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single....

- Chem 117 Reference Spectra Spring 2011.

- Chegg.com. Solved 4. Here is a 13C NMR spectrum for tyrosine. Draw |.

- Wikipedia. Amino acid.

- BMRB. BMRB entry bmse000051 - L-Tyrosine.

- PubChem - NIH. Tyr-Tyr-NH2 | C18H21N3O4 | CID 7015196.

- ResearchGate.

- University of California, Davis. Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. 6.

- YouTube. IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups.

- Reddit. Why don't NH2 and OH protons appear in 1H NMR spectra? : r/chemhelp.

- YouTube. Intensity and Shape of Infrared Signals; Analyzing IR Spectra.

- MDPI.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Solved 4. Here is a 13C NMR spectrum for tyrosine. Draw | Chegg.com [chegg.com]

- 4. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Amino acid - Wikipedia [en.wikipedia.org]

- 10. d-nb.info [d-nb.info]

The Pivotal Role of C-Terminal Tyrosine Amide in Peptide Structure, Function, and Therapeutic Design

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) are critical determinants of a peptide's biological activity, and among the most significant is C-terminal amidation.[1][2] This guide provides a comprehensive examination of the C-terminal tyrosine amide, a specific and crucial modification that profoundly influences peptide structure, stability, receptor interaction, and, consequently, its therapeutic potential. We will explore the enzymatic machinery responsible for this modification, delve into the biophysical consequences of neutralizing the C-terminal charge, and elucidate how these changes translate into enhanced biological function. Furthermore, this guide will present field-proven methodologies for the synthesis and analysis of peptides featuring a C-terminal tyrosine amide, offering researchers and drug developers the foundational knowledge to harness this modification for next-generation peptide therapeutics.

Introduction: The Significance of the C-Terminal Amide

In the landscape of peptide science, the C-terminus, or the end of the amino acid chain with a free carboxyl group (-COOH), is a critical determinant of a peptide's interaction with its environment.[3] While seemingly a minor alteration, the conversion of this terminal carboxylic acid to a primary amide (-CONH₂) through a post-translational modification known as C-terminal amidation, dramatically alters the peptide's physicochemical properties.[3] This modification is not a random occurrence; it is a widespread and evolutionarily conserved strategy employed by nature to fine-tune the function of a vast number of bioactive peptides, including hormones and neurotransmitters.[4][5]

The presence of a C-terminal amide is often essential for the full biological activity of these peptides.[6][7] The primary reason for this enhanced activity lies in the neutralization of the negative charge of the carboxyl group at physiological pH.[3][8] This charge removal increases the peptide's hydrophobicity and can significantly impact its folding, binding to receptors, and overall pharmacokinetics.[8] For drug development professionals, understanding and leveraging C-terminal amidation, particularly of a terminal tyrosine residue, is a key strategy for improving the stability and efficacy of peptide-based therapeutics.[9]

The Enzymatic Architecture of Tyrosine Amidation: The Role of PAM

The biosynthesis of C-terminal amides is exclusively catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[7][10] This enzyme is the sole catalyst for this modification from lower organisms to humans, highlighting its fundamental biological importance.[7] The PAM enzyme orchestrates a two-step reaction to convert a glycine-extended precursor peptide into its final, amidated form.[5][11]

Step 1: Hydroxylation by Peptidylglycine α-hydroxylating monooxygenase (PHM)

The first catalytic domain of PAM, PHM, utilizes molecular oxygen and a copper cofactor to hydroxylate the α-carbon of the C-terminal glycine residue.[5][10] This reaction forms a peptidyl-α-hydroxyglycine intermediate.

Step 2: Lyase Activity of Peptidyl-α-hydroxyglycine α-amidating lyase (PAL)

The second domain, PAL, then cleaves the C-C bond of the hydroxyglycine intermediate, releasing glyoxylate and the C-terminally amidated peptide.[5][10]

The substrate for this entire process is a peptide with a C-terminal glycine. Therefore, to obtain a peptide with a C-terminal tyrosine amide, the precursor peptide must have the sequence ...-Tyr-Gly-COOH.

Caption: The two-step enzymatic reaction catalyzed by Peptidylglycine α-amidating monooxygenase (PAM).

Structural Ramifications of C-Terminal Tyrosine Amidation

The conversion of the C-terminal carboxylate to an amide induces significant changes in the peptide's structural landscape. These alterations are fundamental to the enhanced stability and bioactivity observed in amidated peptides.

Conformational Stabilization and Helix propensity

The removal of the negatively charged carboxylate group and the introduction of a neutral, hydrogen-bond-donating amide group can profoundly influence the peptide's secondary structure.[8][12] The amide terminus can participate in intramolecular hydrogen bonding, which can stabilize helical conformations, particularly α-helices.[8][13] This is especially relevant for peptides that adopt a helical structure upon receptor binding. The phenolic side chain of tyrosine itself can engage in π-π stacking and hydrogen bonding, further contributing to a defined three-dimensional structure.[14]

Increased Resistance to Proteolytic Degradation

Peptides with a free C-terminal carboxylate are susceptible to degradation by carboxypeptidases. The presence of a C-terminal amide renders the peptide resistant to these exopeptidases, thereby increasing its in vivo half-life.[15][11] This enhanced stability is a major advantage in the design of peptide drugs, as it can lead to improved pharmacokinetic profiles.[9]

Altered Hydrophobicity and Membrane Interactions

Neutralizing the C-terminal charge increases the overall hydrophobicity of the peptide.[8] This can enhance the peptide's ability to interact with and penetrate cell membranes, a crucial factor for antimicrobial peptides and cell-penetrating peptides.[13][16] For peptides targeting membrane-bound receptors, this altered hydrophobicity can facilitate the initial association with the cell surface.

Functional Consequences: From Receptor Binding to Biological Activity

The structural changes imparted by C-terminal tyrosine amidation directly translate into significant functional enhancements.

Enhanced Receptor Binding Affinity and Specificity

The C-terminal amide can act as a hydrogen bond donor, forming crucial interactions with the target receptor that are not possible with a carboxylate group.[8] This can lead to a substantial increase in binding affinity, sometimes by several orders of magnitude.[4] The specific orientation of the amide group can also contribute to higher binding specificity, reducing off-target effects. The tyrosine side chain itself is often a key player in receptor interactions, participating in hydrogen bonding and aromatic interactions within the binding pocket.[17][18]

Potentiation of Biological Activity

The culmination of enhanced stability and improved receptor binding is a significant potentiation of the peptide's biological activity.[4][6] For many peptide hormones and neuropeptides, C-terminal amidation is an absolute requirement for their physiological function.[7] In a therapeutic context, this means that a lower dose of an amidated peptide may be required to achieve the desired effect, potentially reducing side effects.

| Property | C-Terminal Carboxylate (-COOH) | C-Terminal Amide (-CONH₂) | Impact of Amidation |

| Charge at physiological pH | Negative (-1) | Neutral (0) | Neutralizes charge, increases hydrophobicity |

| Hydrogen Bonding | Acceptor only | Donor and Acceptor | Increases potential for receptor interactions |

| Proteolytic Stability | Susceptible to carboxypeptidases | Resistant to carboxypeptidases | Increases in vivo half-life |

| Secondary Structure | Can be destabilizing | Can stabilize α-helices | Enhances conformational stability |

| Receptor Affinity | Lower | Often significantly higher | Potentiates biological activity |

Table 1: Comparison of Physicochemical and Biological Properties of Peptides with C-Terminal Carboxylate versus C-Terminal Amide.

Methodologies for Synthesis and Analysis

The synthesis and characterization of peptides with a C-terminal tyrosine amide require specialized techniques.

Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Amides

The most common method for synthesizing C-terminally amidated peptides is through solid-phase peptide synthesis (SPPS).[19] This is typically achieved by using a Rink Amide resin, which upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields the desired C-terminal amide.[20]

Protocol: Fmoc-based SPPS of a Peptide with C-Terminal Tyrosine Amide

-

Resin Swelling: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (in this case, Fmoc-Tyr(tBu)-OH) using a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as Oxyma Pure. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Biophysical Characterization of Peptide Structure

Several biophysical techniques can be employed to study the conformational changes induced by C-terminal amidation.

-

Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for assessing the secondary structure of peptides in solution. By comparing the CD spectra of the amidated and non-amidated peptides, one can determine the effect of amidation on helicity and other structural elements.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[21][22] Techniques like NOESY can reveal through-space proximities between protons, allowing for the calculation of a solution structure.[22]

-

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can complement experimental data by providing insights into the conformational landscape of the peptide and the specific interactions that stabilize its structure.[12][16]

Functional Assays for Receptor Binding

To quantify the impact of tyrosine amidation on function, receptor binding assays are essential.

-

Radioligand Binding Assays: These assays use a radiolabeled ligand to compete with the peptide of interest for binding to the receptor.[23] By measuring the displacement of the radioligand, the binding affinity (Ki or IC50) of the peptide can be determined.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding (association and dissociation rates) in real-time, providing a more detailed picture of the peptide-receptor interaction.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based binding assays can also be used to assess the interaction between the peptide and its receptor.[24]

Sources

- 1. rapidnovor.com [rapidnovor.com]

- 2. Post-translational modification - Wikipedia [en.wikipedia.org]

- 3. jpt.com [jpt.com]

- 4. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]

- 10. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 11. Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of amidation on the behaviour of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis | bioRxiv [biorxiv.org]

- 14. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifetein.com [lifetein.com]

- 16. The impact of C-terminal amidation on antimicrobial peptide behavior: insights from molecular dynamics simulations approach | Biomath Communications Supplement [biomath.math.bas.bg]

- 17. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]

- 18. Tyrosine Residues That Control Binding and Gating in the 5-Hydroxytryptamine3 Receptor Revealed by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One-pot and sustainable liquid-phase peptide extension for synthesis of C-terminal amidation peptides aided by small molecular tags - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 23. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]

Methodological & Application

protocol for using Z-Tyr-NH2 in solid-phase peptide synthesis

Application Note: Z-Tyr-NH2 in Solid-Phase and Chemoenzymatic Peptide Synthesis

Part 1: Strategic Overview & Mechanistic Logic

The use of This compound (N-Benzyloxycarbonyl-L-Tyrosinamide) in Solid-Phase Peptide Synthesis (SPPS) presents a unique semantic and chemical paradox that this guide resolves.

In standard SPPS, This compound cannot be used as an incoming building block because both its N-terminus (Z-protected) and C-terminus (amidated) are chemically blocked, rendering it inert to standard carbodiimide/onium salt activation. Therefore, the application of this compound falls into two distinct, high-value workflows:

-

Target-Oriented Synthesis: The production of this compound (or Z-capped C-terminal amides) using SPPS. This requires specific orthogonal protection strategies, as the Z-group must survive the final resin cleavage.

-

Reagent-Oriented Application (Chemoenzymatic SPPS): The use of this compound as an acyl donor in protease-catalyzed ligation. Here, the molecule is used in solution to ligate onto a resin-bound nucleophile, a technique increasingly used to bypass difficult couplings or avoid racemization.

This protocol details both methodologies, establishing the "Z-Tyr" moiety as a critical tool for generating hydrogel precursors, protease inhibitors, and enzymatic substrates.

Part 2: Synthesis of this compound via Fmoc-SPPS

Objective: To synthesize high-purity this compound using Rink Amide resin. The Challenge: Standard Z-group removal requires strong acid (HBr/AcOH) or hydrogenation, which is incompatible with standard SPPS linkers. Conversely, the Z-group is stable to TFA. Therefore, we use an Fmoc-strategy where the Z-group is introduced as a final "cap" before TFA cleavage.

Materials & Reagents

| Component | Specification | Function |

| Resin | Rink Amide MBHA (Loading: 0.5–0.7 mmol/g) | Generates C-terminal amide upon cleavage. |

| Amino Acid | Fmoc-Tyr(tBu)-OH | Side-chain protected Tyrosine. |

| Z-Capping Reagent | Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) | Introduces Z-group (Safer/more selective than Z-Cl). |

| Coupling Agent | DIC / Oxyma Pure | Standard coupling (low racemization). |

| Cleavage Cocktail | TFA / TIS / H2O (95:2.5:2.5) | Cleaves resin and tBu; leaves Z intact. |

Step-by-Step Protocol

Step 1: Resin Preparation

-

Weigh 0.5 g Rink Amide MBHA resin into a fritted reaction vessel.

-

Swell in DCM (5 mL) for 20 mins; drain.

-

Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (5 mL) for 5 mins; drain.

-

Repeat treatment for 15 mins.

-

Wash with DMF (5 x 5 mL) to remove all piperidine (critical to prevent Z-OSu side reactions).

Step 3: Coupling Fmoc-Tyr(tBu)-OH

-

Dissolve Fmoc-Tyr(tBu)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

-

Add DIC (3 eq) and pre-activate for 2 mins.

-

Add to resin and shake for 60 mins at Room Temperature (RT).

-

Drain and wash with DMF (3x). Perform Kaiser Test (should be negative).

Step 4: N-Terminal Z-Capping (The Critical Step) Note: We remove the Fmoc group first, then cap the free amine with Z-OSu.

-

Deprotect: Remove Fmoc using 20% Piperidine (as in Step 2). Wash thoroughly with DMF then DCM.[1]

-

Capping Solution: Dissolve Z-OSu (5 eq) and DIEA (5 eq) in minimal DMF.

-

Reaction: Add solution to the resin-bound H-Tyr(tBu)-Resin. Shake for 2–4 hours or overnight.

-

Why Z-OSu? Benzyl chloroformate (Z-Cl) is highly reactive and can attack the phenolic side chain even if tBu protected. Z-OSu is milder and specific to the N-amine.

-

-

QC: Perform Kaiser Test. It must be negative (colorless), indicating the amine is Z-protected.

Step 5: Cleavage and Isolation

-

Wash resin with DCM (5x) and dry under nitrogen.

-

Add Cleavage Cocktail (TFA/TIS/H2O) . Shake for 2 hours.

-

Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Part 3: this compound as an Acyl Donor in Chemoenzymatic SPPS

Objective: Use this compound (in solution) to ligate Tyrosine onto a resin-bound peptide using Chymotrypsin. Context: This "reverse hydrolysis" method is used when chemical coupling is difficult (e.g., aggregation-prone sequences) or to ensure absolute stereospecificity.

The System

-

Solid Phase: H-Phe-PEGA Resin (PEGA resin is essential for enzyme accessibility; polystyrene swells poorly in aqueous buffers).

-

Catalyst:

-Chymotrypsin (Specific for aromatic residues).

Protocol

-

Resin Equilibration: Swell H-Phe-PEGA resin in reaction buffer (0.1 M Carbonate buffer, pH 9.0).

-

Donor Solution: Dissolve this compound (excess, 5–10 eq) in DMF (keep organic solvent <10% of total volume to preserve enzyme activity).

-

Enzyme Addition: Add

-Chymotrypsin (1 mg/mL final concentration) to the buffer/DMF mixture. -

Incubation: Shake gently at 30°C for 12–24 hours.

-

Termination: Wash resin with 1% TFA in DMF to denature/remove the enzyme.

-

Analysis: Cleave a small aliquot to verify the formation of Z-Tyr-Phe-OH (or amide, depending on linker).

Part 4: Visualization of Workflows

The following diagram contrasts the Chemical Synthesis (Workflow A) against the Enzymatic Application (Workflow B).

Figure 1: Dual workflows for this compound. Top (Blue): Chemical synthesis of the molecule. Bottom (Red): Using the molecule as a substrate for enzymatic ligation.

Part 5: Technical Data & Troubleshooting

Solubility and Stability Profile

| Property | This compound Characteristics | Impact on Protocol |

| Solubility | Low in water; High in DMF/DMSO/MeOH. | For Enzymatic SPPS, use 5–10% DMF co-solvent to solubilize without denaturing the enzyme. |

| TFA Stability | Stable. | Allows use of Rink Amide resin (TFA cleavage) to generate the final product. |

| Base Stability | Stable to Piperidine (20%). | Compatible with Fmoc protocols if Z is already present (though usually Z is the final cap). |

| HBr/H2 Stability | Unstable. | Z-group is removed by catalytic hydrogenation or HBr/AcOH. |

Troubleshooting Guide

Issue: Incomplete Z-Capping (Workflow A)

-

Symptom:[2][4][5][6] Positive Kaiser test after Z-OSu treatment.

-

Root Cause:[2][4][5][6] Z-OSu kinetics are slower than acid chlorides.

-

Solution: Re-treat with Z-OSu (5 eq) + DIEA (5 eq) at 40°C for 2 hours. Do not use Z-Cl, as it may esterify the Tyrosine hydroxyl group (O-acylation).

Issue: Low Yield in Enzymatic Ligation (Workflow B)

-

Root Cause:[2][4][5][6] Hydrolysis of this compound competes with aminolysis (ligation).

-

Solution: Increase the concentration of the nucleophile (resin loading) or reduce water content by using a cryo-enzymatic method (high organic solvent % at low temp), though this requires specialized enzymes. Alternatively, raise pH to 9.0 to favor the unprotonated amine on the resin.

References

-

Arif, M. I., et al. (2025). "Engineering amidases for peptide C-terminal modification." University of Groningen Research. Discusses the use of this compound as a substrate for chemoenzymatic synthesis.

-

Luxembourg Bio Technologies. "Automated Solid-Phase Peptide Synthesis: Use of Z- and Fmoc-strategies." Application Note. Details coupling efficiencies and base requirements.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7] Chemical Reviews. Authoritative review on the stability of Z (Cbz) groups in TFA vs. HF.

-

Bordusa, F. (2002). "Proteases in organic synthesis." Chemical Reviews. Foundational text on using amide substrates (like this compound) for kinetically controlled peptide synthesis.

-

PubChem. "Tyr-Tyr-NH2 and this compound Compound Summary." National Library of Medicine. Physicochemical properties and solubility data.

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Carbobenzyloxy-L-threonine methyl ester | 57224-63-2 [chemicalbook.com]

- 4. research.rug.nl [research.rug.nl]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Incorporating Z-Tyr-NH2 into Peptide Libraries

Introduction: The Strategic Value of C-Terminal Tyrosine Amides in Peptide Drug Discovery

In the landscape of modern drug development and chemical biology, peptide libraries serve as powerful engines for the discovery of novel therapeutics and molecular probes.[1] The functional diversity of these libraries can be significantly expanded by incorporating non-natural or modified amino acids, which can enhance stability, improve binding affinity, and introduce novel functionalities.[1][2] One such strategic modification is the incorporation of N-α-benzyloxycarbonyl-L-tyrosine amide (Z-Tyr-NH2), a derivative that introduces two key features: a C-terminal amide and a protected N-terminal tyrosine.

The C-terminal amide is a critical modification found in many naturally occurring, biologically active peptides.[3][4] Replacing the C-terminal carboxylic acid with an amide group neutralizes the negative charge, which can increase the peptide's metabolic stability against enzymatic degradation by carboxypeptidases.[5] This modification can also enhance receptor binding and improve cell permeability, ultimately augmenting the peptide's therapeutic potential.[5][6]

The benzyloxycarbonyl (Z or Cbz) group, a classic and versatile urethane-type protecting group for amines, provides orthogonal protection during peptide synthesis.[7][8][9] Its stability under the basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and its lability to catalytic hydrogenolysis or strong acids make it a valuable tool, particularly in solution-phase synthesis or for specific applications in SPPS where N-terminal protection is desired through the final cleavage step.[7][8][9]

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of this compound into peptide libraries using both solid-phase and solution-phase synthesis methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and conclude with robust analytical techniques for the characterization of the resulting tyrosine-rich peptide libraries.

Chemical Profile of this compound

Before proceeding to the synthetic protocols, it is essential to understand the chemical properties of this compound that dictate its handling and reactivity.

| Property | Description | Significance in Synthesis |

| Molecular Formula | C₁₇H₁₈N₂O₄ | --- |

| Molecular Weight | 314.34 g/mol | Used for calculating molar equivalents in coupling reactions. |

| N-terminal Protection | Benzyloxycarbonyl (Z or Cbz) | Protects the α-amino group from unwanted side reactions during peptide coupling.[7] It is stable to the basic conditions used for Fmoc deprotection but can be removed by hydrogenolysis or strong acids like HBr/acetic acid.[7][8] |

| C-Terminus | Primary Amide (-CONH₂) | Mimics the structure of many natural peptide hormones and neurotransmitters, enhancing biological activity and stability.[5][] |

| Side Chain | Phenolic hydroxyl group of Tyrosine | The hydroxyl group is typically protected during synthesis (e.g., with a tert-butyl group in Fmoc/tBu strategy) to prevent side reactions.[11] |

Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Solid-phase peptide synthesis is the method of choice for the routine construction of peptide libraries due to its efficiency and amenability to automation.[12] The incorporation of this compound as the C-terminal residue requires a specific resin and careful consideration of the protecting group strategy.

Workflow for SPPS Incorporation of this compound

Caption: SPPS workflow for peptides with a C-terminal Tyr-NH2.

Protocol 1: SPPS with Z-Tyr(tBu)-OH on Rink Amide Resin

This protocol utilizes the standard Fmoc/tBu strategy.[12][13] Note that we are using Z-Tyr(tBu)-OH to build the peptide, which upon cleavage will yield the desired this compound at the C-terminus of the peptide, assuming no further N-terminal amino acids are added. If this compound is an internal residue, the Z group would be removed in subsequent steps.

Rationale: The Rink Amide resin is selected because its acid-labile linker cleaves to generate a C-terminal primary amide.[4] The tert-butyl (tBu) group protects the tyrosine hydroxyl side chain and is removed simultaneously with cleavage from the resin by trifluoroacetic acid (TFA).[14]

Materials:

-

Rink Amide MBHA Resin (0.3-0.8 mmol/g loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, sequencing grade

-

Fmoc-protected amino acids

-

Z-Tyr(tBu)-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Cys or Met)

-

Water, HPLC grade

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Add DMF (10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.[15] Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 3-5 minutes, then drain.

-

Repeat with a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

First Amino Acid Coupling (Z-Tyr(tBu)-OH):

-

In a separate vial, dissolve Z-Tyr(tBu)-OH (3-5 eq.), HATU (2.9 eq.), and DIEA (6-10 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activation solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[13] If the test is positive, repeat the coupling step.

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and coupling cycles for each subsequent Fmoc-amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Part 2: Solution-Phase Synthesis

Solution-phase peptide synthesis, while more labor-intensive, is highly valuable for producing large quantities of peptides or for synthesizing complex structures not amenable to SPPS.[16][17] Here, this compound can be used as a starting building block.

Workflow for Solution-Phase Synthesis

Caption: Solution-phase synthesis starting with Tyr-NH2.

Protocol 2: Solution-Phase Dipeptide Synthesis (Fmoc-Ala-Tyr-NH2)

This protocol illustrates the coupling of an Fmoc-protected amino acid to H-Tyr-NH2, which is generated by the deprotection of this compound.

Rationale: This method demonstrates the fragment condensation approach common in solution-phase synthesis.[16] The Z-group is removed via catalytic hydrogenolysis, a mild method that preserves other protecting groups like Fmoc and tBu.[7] Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) are classic coupling reagents that form an active ester to facilitate amide bond formation while minimizing racemization.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Fmoc-Ala-OH

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotection of this compound:

-

Dissolve this compound (1.0 eq.) in MeOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (approx. 10% by weight of the starting material).

-

Fit the flask with a hydrogen balloon and stir the suspension under a hydrogen atmosphere for 4-6 hours.

-

Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst, and wash the Celite pad with MeOH.

-

Evaporate the solvent under reduced pressure to obtain crude H-Tyr-NH2. Use this directly in the next step.

-

-

Coupling Reaction:

-

Dissolve Fmoc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq.) and stir for 15 minutes at 0°C.

-

Add a solution of the crude H-Tyr-NH2 (1.0 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide (Fmoc-Ala-Tyr-NH2) by flash chromatography or recrystallization.

-

Part 3: Characterization of this compound-Containing Peptides

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized peptides.[18][19] A combination of chromatographic and spectrometric techniques is essential.[20][21]

| Technique | Purpose | Expected Outcome for this compound Peptides |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification.[19] | A major peak corresponding to the target peptide, with purity typically >95% after purification. |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification.[18][19][20] | The observed mass should match the calculated theoretical mass of the peptide. Tandem MS (MS/MS) can be used to confirm the amino acid sequence.[18] |

| Amino Acid Analysis (AAA) | Confirms the amino acid composition and peptide concentration.[19] | The analysis should yield the correct stoichiometric ratios of the constituent amino acids. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information in solution.[18] | 1D and 2D NMR can confirm the structure and stereochemistry of the peptide, although it is less common for routine library screening. |

Protocol 3: Analytical RP-HPLC and LC-MS

Rationale: RP-HPLC separates peptides based on their hydrophobicity, making it an excellent tool for assessing purity.[19] Coupling HPLC with a mass spectrometer (LC-MS) allows for simultaneous purity analysis and mass confirmation.

Typical Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for unknown peptides.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 280 nm (the latter for tyrosine-containing peptides).

-

MS Detector: Electrospray Ionization (ESI) is commonly used for peptides.[18]

Procedure:

-

Dissolve a small amount of the purified, lyophilized peptide in Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC system.

-

Run the gradient method and collect the data.

-

Analyze the chromatogram to determine the retention time and calculate the purity based on the peak area.

-

Analyze the mass spectrum to confirm that the major peak's m/z value corresponds to the expected molecular weight of the target peptide.

Conclusion

The incorporation of this compound into peptide libraries offers a strategic advantage by introducing a C-terminal amide that can significantly enhance the biological properties of peptide drug candidates. By leveraging the robust protocols for both solid-phase and solution-phase synthesis detailed in this guide, researchers can efficiently construct diverse libraries containing this valuable modification. The successful synthesis, coupled with rigorous analytical characterization, will empower drug development professionals to accelerate the discovery of next-generation peptide therapeutics.

References

- Ajayaghosh, A., Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.

- Creative Peptides. (n.d.). Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development.

-

Liu, C., et al. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 19(9), 13811-13821. [Link]

- Creative Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization.

- AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec.

-

Courtney, K. C., DeMott, C. M., & Chatterjee, A. K. (2020). Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification. Accounts of Chemical Research, 53(8), 1643-1654. [Link]

- BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group. BenchChem.

- Bachem. (2021). Z - Benzyloxycarbonyl. Bachem.

- LifeTein. (n.d.).

- BOC Sciences. (n.d.).

- AAPPTec. (n.d.). Custom Peptide Libraries. AAPPTec.

- AAPPTec. (n.d.).

- ResolveMass Laboratories Inc. (2025).

- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA.

- Creative Peptides. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

-

Fiori, S., et al. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 1787, 1-13. [Link]

- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek.

-

Kim, J., et al. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 31(34), e1805537. [Link]

- Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Proprep.

-

Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594-2597. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

- BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera.

-

E-M. B., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

- Creative Peptides. (n.d.). Peptide Library Construction and Screening.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

McKay, C. S., & Finn, M. G. (2014). Residue-Specific Peptide Modification: A Chemist's Guide. Chemical Biology & Drug Design, 84(2), 149-157. [Link]

- Ondetti, M. A., & Pluscec, J. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

-

Chintakrindi, A. (2020, May 2). Solution Phase Peptide Synthesis (Advanced Organic Chemistry II). YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Amino acid. Wikipedia. [Link]

- NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc..

-

National Center for Biotechnology Information. (n.d.). Proteinogenic amino acid. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Amine. Wikipedia. [Link]

-

PubChem. (n.d.). Phenylmethyl N-((1S,2R)-1-(aminocarbonyl)-2-hydroxypropyl)carbamate. PubChem. [Link]

Sources

- 1. intavispeptides.com [intavispeptides.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. peptide.com [peptide.com]

- 5. lifetein.com [lifetein.com]

- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biovera.com.au [biovera.com.au]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. polarispeptides.com [polarispeptides.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. ijsra.net [ijsra.net]

- 21. pepdoopeptides.com [pepdoopeptides.com]

Z-Tyr-NH2: A Versatile Scaffold for the Synthesis of Novel Unnatural Amino Acids

Introduction: The Strategic Importance of Z-Tyr-NH2 in Unnatural Amino Acid Synthesis

In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful strategy to enhance therapeutic efficacy, introduce novel functionalities, and probe biological processes.[][2] Nα-Benzyloxycarbonyl-L-tyrosine amide (this compound) emerges as a particularly valuable and versatile starting material for the synthesis of a diverse array of structurally complex UAAs. Its unique structural features—a protected α-amino group, a reactive phenolic side chain, and a C-terminal amide—provide a robust platform for selective chemical modifications.

The benzyloxycarbonyl (Z or Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed, making it a cornerstone in both solution-phase and solid-phase peptide synthesis.[3][4] The primary amide at the C-terminus provides a handle for further derivatization or can be maintained as a key pharmacophore in the final compound. However, it is the phenolic hydroxyl group of the tyrosine side chain that presents the most significant opportunity for creative and strategic chemical diversification. This guide provides a comprehensive overview of the applications of this compound as a building block, complete with detailed protocols for key transformations, enabling researchers to unlock its full synthetic potential.

Chemical Properties and Strategic Considerations

This compound possesses a unique combination of functional groups that dictate its reactivity and strategic use in synthesis.

| Property | Description | Significance in Synthesis |

| Molecular Formula | C17H18N2O4 | Provides the basic atomic composition. |

| Molecular Weight | 314.34 g/mol | Essential for stoichiometric calculations in reactions. |

| α-Amino Protection | Benzyloxycarbonyl (Z or Cbz) group | Prevents unwanted side reactions at the N-terminus during side-chain modification.[3][5] It is stable to a variety of reagents but can be removed under specific conditions, such as catalytic hydrogenation. |

| Phenolic Hydroxyl Group | Nucleophilic and susceptible to electrophilic aromatic substitution | This is the primary site for introducing diverse functionalities, including alkyl, aryl, and acetylenic groups, as well as post-translational modifications like nitration and phosphorylation.[6][7] |

| C-Terminal Amide | A stable functional group | Can be a desired feature in the final molecule or can be hydrolyzed under harsh conditions if the carboxylic acid is required. |

Diagram: Logical Flow of this compound Derivatization

Caption: Synthetic pathways originating from this compound.

Application Notes & Protocols

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Aromatic Diversity

The phenolic ring of tyrosine is a prime target for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.[8] These reactions typically require prior functionalization of the tyrosine ring, most commonly through halogenation, to introduce a suitable coupling partner.

Introduction: Iodination of the tyrosine ring at the ortho position to the hydroxyl group is a crucial first step for subsequent Suzuki-Miyaura and Sonogashira couplings. This protocol utilizes N-iodosuccinimide (NIS) as a mild and effective iodinating agent.

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Z-(3-Iodo)-Tyr-NH2.

Introduction: The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] This protocol describes the coupling of Z-(3-Iodo)-Tyr-NH2 with a boronic acid to synthesize biaryl unnatural amino acids.[8]

Materials:

-

Z-(3-Iodo)-Tyr-NH2

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

-

Triphenylphosphine (PPh3) (0.1 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Schlenk flask

-

Magnetic stirrer and heating mantle

-

Condenser

Procedure:

-

To a Schlenk flask, add Z-(3-Iodo)-Tyr-NH2 (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired biaryl amino acid derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Introduction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This reaction is instrumental in introducing alkynyl moieties onto the tyrosine side chain, which can serve as handles for click chemistry or as fluorescent probes.[10]

Materials:

-

Z-(3-Iodo)-Tyr-NH2

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NH4Cl

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Z-(3-Iodo)-Tyr-NH2 (1.0 eq) in a mixture of anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the product by silica gel chromatography.

Synthesis of 3-Nitrotyrosine Derivatives

Introduction: Nitration of the tyrosine ring is a biologically relevant post-translational modification that can be mimicked chemically.[12] 3-Nitrotyrosine derivatives are valuable tools for studying nitroxidative stress and can also be reduced to 3-aminotyrosine for further functionalization.

Materials:

-

This compound

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl), 1 M

-

Acetic acid

-

Ice bath

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) in acetic acid in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water.

-

Slowly add 1 M HCl dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by adding cold water and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude Z-(3-Nitro)-Tyr-NH2.

-

Purify by recrystallization or silica gel chromatography.

Photocatalytic Functionalization

Introduction: Visible light-mediated photocatalysis has emerged as a mild and powerful method for C-H functionalization.[13] This approach can be used for the benzylic C-H modification of tyrosine derivatives, allowing for the introduction of various functional groups with high chemoselectivity.[13]

General Principles: This reaction typically involves a photoredox catalyst that, upon irradiation with visible light, generates a radical species. This radical can then abstract a hydrogen atom from the benzylic position of the tyrosine side chain. The resulting benzylic radical can then be trapped by a suitable radical acceptor to form the desired C-C or C-heteroatom bond.[13]

Key Components:

-

Substrate: this compound or a suitable derivative.

-

Photocatalyst: A ruthenium or iridium complex is commonly used.

-

Radical Acceptor: An electron-deficient olefin or other radical trapping agent.

-

Light Source: Blue LEDs are typically employed.

-

Solvent: A polar aprotic solvent like DMF or DMSO is often used.

Note: Specific reaction conditions will vary depending on the desired transformation and should be optimized based on literature precedents.[13]

Trustworthiness and Self-Validation

The protocols described above are based on established and reliable chemical transformations. To ensure the success of these experiments and validate the results, the following practices are essential:

-